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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethylamphetamine (4-EA), a
synthetic stimulant of the amphetamine class. This document details its chemical identity,
including its CAS number and molecular formula. A plausible synthetic route via reductive
amination is presented with a detailed, generalized experimental protocol. The pharmacological
profile of 4-EA is discussed, with a focus on its interactions with monoamine transporters,
supported by quantitative data from structurally similar compounds. Furthermore, the expected
metabolic pathways of 4-EA are elucidated based on the known metabolism of related
amphetamine derivatives. This guide is intended for researchers, scientists, and drug
development professionals, presenting data in a structured format with clear visualizations of
key pathways and workflows.

Chemical Identification

4-Ethylamphetamine, also known as 1-(4-ethylphenyl)propan-2-amine, is a ring-substituted
amphetamine. Its core chemical properties are summarized in the table below.
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Property Value Reference
CAS Number 800400-50-4 (racemic) [1]
Molecular Formula Ci11H17N [1]
Molar Mass 163.26 g/mol [1]
IUPAC Name 1-(1.1-ethylphenyl)propan-2- 1]

amine

Synthesis of 4-Ethylamphetamine

The synthesis of 4-ethylamphetamine can be achieved through various methods common in
the synthesis of amphetamines. One of the most direct routes is the reductive amination of 4-
ethylphenylacetone. The Leuckart reaction, a specific method of reductive amination, is a well-
established procedure for this type of transformation.[2][3]

Experimental Protocol: Reductive Amination (Leuckart
Reaction)

This protocol describes a generalized procedure for the synthesis of 4-ethylamphetamine
from 4-ethylphenylacetone.

Materials:

4-ethylphenylacetone

e Formamide or Ammonium formate

e Formic acid (optional, if using ammonium formate)
e Hydrochloric acid (concentrated)

e Sodium hydroxide solution

» Diethyl ether or other suitable organic solvent

e Anhydrous magnesium sulfate or sodium sulfate

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethylamphetamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethylamphetamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethylamphetamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethylamphetamine
https://www.benchchem.com/product/b12716217?utm_src=pdf-body
https://www.benchchem.com/product/b12716217?utm_src=pdf-body
https://bdoc.ofdt.fr/doc_num.php?explnum_id=18182
https://www.mdpi.com/2624-781X/4/1/7
https://www.benchchem.com/product/b12716217?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12716217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Standard laboratory glassware and heating apparatus
Procedure:

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-
ethylphenylacetone with an excess of formamide or a mixture of ammonium formate and
formic acid.[4]

e Heating: Heat the reaction mixture to a temperature of 160-185°C for several hours.[5] The
progress of the reaction can be monitored by thin-layer chromatography (TLC).

e Hydrolysis: After cooling, the intermediate N-formyl-4-ethylamphetamine is hydrolyzed. Add
a concentrated solution of hydrochloric acid to the reaction mixture and heat under reflux for
several hours to remove the formyl group.[4]

o Work-up:
o Allow the mixture to cool to room temperature.

o Make the solution alkaline by the slow addition of a concentrated sodium hydroxide
solution until a pH of >12 is reached.

o Extract the agueous layer multiple times with a suitable organic solvent such as diethyl
ether.

o Combine the organic extracts and dry over an anhydrous drying agent (e.g., magnesium
sulfate).

o Filter to remove the drying agent.

 Purification: The crude 4-ethylamphetamine freebase can be purified by distillation under
reduced pressure.

o Salt Formation (optional): For easier handling and storage, the freebase can be converted to
its hydrochloride salt by bubbling dry hydrogen chloride gas through a solution of the amine
in a non-polar solvent.
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Caption: Synthetic pathway for 4-Ethylamphetamine via the Leuckart reaction.

Pharmacology

The primary pharmacological action of amphetamines is mediated through their interaction with
monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter
(NET), and the serotonin transporter (SERT).[6] These compounds can act as either reuptake
inhibitors or as releasing agents, the latter of which involves being transported into the
presynaptic neuron and inducing reverse transport of the neurotransmitter.

While specific quantitative data for 4-ethylamphetamine is scarce in the public domain, the
pharmacological profile of the closely related N-ethyl-4-methylamphetamine provides valuable
insight into its likely activity. Lengthening the N-alkyl chain on 4-methylamphetamine from
methyl to ethyl has been shown to decrease its potency as a dopamine releaser while
maintaining or slightly altering its activity at norepinephrine and serotonin transporters.[7][8]

Quantitative Pharmacological Data (N-Ethyl-4-
methylamphetamine)

The following table summarizes the in vitro potencies of N-ethyl-4-methylamphetamine at
monoamine transporters in rat brain synaptosomes.[8]

Parameter DAT NET SERT
Uptake Inhibition

55.6+7.8 33.1+45 289 + 35
(ICso0, NM)
Neurotransmitter

>10,000 58.4+8.1 432 +55

Release (ECso, nM)

These data suggest that 4-ethylamphetamine is likely to be a more potent norepinephrine and
serotonin releaser than a dopamine releaser, a profile that may result in a different spectrum of
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psychoactive effects compared to amphetamine or methamphetamine.
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Caption: Proposed mechanism of action of 4-Ethylamphetamine at the presynaptic terminal.

Metabolism

The metabolism of 4-ethylamphetamine is expected to follow the established pathways for
other amphetamine derivatives, primarily involving the cytochrome P450 (CYP) enzyme system
in the liver.[9][10] Key metabolic transformations are likely to include N-dealkylation and

aromatic hydroxylation.

Based on studies of related compounds, CYP2D6 is a major enzyme involved in the
metabolism of amphetamines.[11] The metabolism of 4-methoxy-N-ethylamphetamine has
been shown to proceed via O-demethylation, followed by potential conjugation. While 4-
ethylamphetamine lacks a methoxy group, this highlights the importance of biotransformation
of the substituents on the phenyl ring.

Expected Metabolic Pathways:
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o Aromatic Hydroxylation: The ethyl group on the phenyl ring can be hydroxylated, followed by
further oxidation.

o N-Dealkylation: While less prominent for N-ethylamphetamine compared to N-
methylamphetamine, some degree of N-dealkylation to form 4-ethylamphetamine (if
starting from an N-alkylated precursor) or further degradation is possible.

o Beta-Hydroxylation: Hydroxylation of the carbon atom adjacent to the amine group can also
occur.

o Conjugation: The resulting hydroxylated metabolites can be conjugated with glucuronic acid
or sulfate to facilitate excretion.
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Caption: Proposed metabolic pathway of 4-Ethylamphetamine.

Conclusion

4-Ethylamphetamine is a substituted amphetamine with a distinct chemical profile. Its
synthesis is achievable through established chemical routes such as the Leuckart reaction.
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While direct pharmacological data is limited, evidence from closely related analogs suggests it
acts as a monoamine releasing agent with a preference for norepinephrine and serotonin
transporters over the dopamine transporter. Its metabolism is anticipated to proceed through
pathways common to other amphetamines, primarily involving CYP450-mediated oxidation.
Further research is warranted to fully characterize the specific pharmacological and
toxicological profile of 4-ethylamphetamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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